5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound characterized by its brominated furan and pyridopyrimidine groups. It has attracted attention in various scientific fields due to its potential bioactivity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide typically involves the bromination of a furan carboxamide precursor, followed by coupling with a pyridopyrimidine derivative. Key steps include:
Bromination of Furan Carboxamide: : This step uses a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: : The brominated furan carboxamide is then reacted with a pyridopyrimidine derivative under coupling conditions, often using a palladium catalyst in a Suzuki-Miyaura or Buchwald-Hartwig reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions for large-scale synthesis, ensuring high yields and purity. This often involves:
Continuous Flow Chemistry: : To enhance reaction efficiency and scalability.
Automated Synthesis: : For precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative reactions, potentially altering its functional groups.
Reduction: : Reductive reactions might target its nitro or carbonyl groups.
Substitution: : Substitution reactions can occur, particularly on the brominated furan ring, to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: : Palladium (Pd) catalysts for coupling reactions.
Major Products
The major products depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with varied functional groups on the furan ring, while oxidation and reduction can lead to changes in the pyridopyrimidine moiety.
Scientific Research Applications
5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide has diverse applications:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential role in biological pathways.
Medicine: : Investigated for therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : May be used in the development of new materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets and pathways. It may:
Inhibit Enzymes: : By binding to active sites or allosteric sites.
Modulate Receptors: : Affecting signal transduction pathways.
Alter Gene Expression: : By interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparing 5-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide with other similar compounds highlights its uniqueness:
5-chloro-analog: : Offers different reactivity due to the chlorine atom.
Pyridopyrimidine derivatives: : Share the core structure but vary in their bioactivity and applications.
This compound’s specific structure lends it unique properties that make it particularly valuable in research and industry.
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Properties
IUPAC Name |
5-bromo-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O3/c1-11-22-17-14(6-3-9-21-17)19(26)24(11)13-5-2-4-12(10-13)23-18(25)15-7-8-16(20)27-15/h2-10H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBKALMPQRBARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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